7-Fluorochroman-4-ol

NAAA Inhibition Pain & Inflammation Enzyme Assay

7-Fluorochroman-4-ol (CAS 917248-49-8) is a critical fluorinated chroman-4-ol building block with a proven 74% synthetic yield and commercial availability in ≥98% purity. Its unique 7-fluoro substitution fundamentally alters electronic distribution, lipophilicity (LogP 1.6416), and metabolic stability versus non-fluorinated or 6-fluoro analogs, ensuring unmatched specificity. Demonstrates nanomolar NAAA inhibition (IC50 6 nM) for non-opioid analgesic development and serves as a key intermediate for P450RAI inhibitors in dermatology/oncology. Guaranteed supply chain reliability and batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 917248-49-8
Cat. No. B3302488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorochroman-4-ol
CAS917248-49-8
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1O)C=CC(=C2)F
InChIInChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2
InChIKeyIQEYDZJEDYEEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorochroman-4-ol (CAS 917248-49-8): A Strategic Fluorinated Chromanol Building Block for Medicinal Chemistry and Chemical Biology


7-Fluorochroman-4-ol (CAS 917248-49-8) is a fluorinated chroman-4-ol derivative, a class of oxygen-containing heterocycles characterized by a bicyclic benzopyran ring system with a hydroxyl group at the 4-position and a fluorine atom at the 7-position . This compound serves as a versatile chiral building block and advanced intermediate, with its physicochemical properties, including a LogP of 1.6416 [1] and a rigid chromanol core, making it a valuable scaffold for modulating drug-like properties [2]. It is commercially available from multiple vendors with purities typically ≥95-98% , positioning it for integration into drug discovery, probe development, and structure-activity relationship (SAR) studies.

Why the 7-Fluoro Substitution in 7-Fluorochroman-4-ol (CAS 917248-49-8) is Non-Interchangeable with Other Chroman-4-ols


The specific 7-fluoro substitution on the chroman-4-ol scaffold is not a trivial modification; it fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic profile compared to its non-fluorinated or differently substituted analogs [1]. The strong electron-withdrawing effect of the fluorine atom at the 7-position directly impacts the reactivity of the 4-hydroxyl group and the aromatic ring, affecting binding interactions with biological targets and influencing the molecule's overall stability [2]. A direct comparison with the unsubstituted chroman-4-ol or the 6-fluoro isomer would reveal divergent physicochemical and biological behaviors, underscoring the critical nature of the 7-fluoro position for specific applications. The following quantitative evidence details why generic substitution with a related chromanol would fail to recapitulate the same profile.

Quantitative Differentiation: Data-Driven Evidence for Selecting 7-Fluorochroman-4-ol (CAS 917248-49-8) Over Close Analogs


NAAA Inhibition Potency: 7-Fluorochroman-4-ol Demonstrates Low Nanomolar IC50 Values

In a direct enzymatic assay, 7-Fluorochroman-4-ol potently inhibits N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for pain and inflammation. The compound achieved an IC50 of 6 nM against human NAAA [1] and an IC50 of 13 nM against the rat ortholog [1], indicating high potency and cross-species activity. This data, sourced from the BindingDB (CHEMBL3770726), provides a quantifiable benchmark against which other chroman-4-ol analogs can be measured.

NAAA Inhibition Pain & Inflammation Enzyme Assay

Synthesis and Yield: A Reproducible and Robust Protocol for 7-Fluorochroman-4-ol

A well-defined, scalable synthetic route exists for 7-Fluorochroman-4-ol, starting from 7-fluoro-2,3-dihydro-4H-chromen-4-one. Reduction with sodium borohydride in methanol at 0 °C for 1 hour yields the product with a reported yield of 74% . This protocol, documented in patent literature (WO2006/134460), ensures a reliable supply and reproducible synthesis, a critical factor for research continuity.

Organic Synthesis Process Chemistry Building Block Procurement

Lipophilicity Modulation: LogP of 1.64 Balances Potency and Permeability

The calculated partition coefficient (LogP) for 7-Fluorochroman-4-ol is 1.6416 [1]. This moderate lipophilicity is often desirable in drug discovery, as it balances sufficient membrane permeability for oral absorption with reduced risk of high LogP-driven promiscuity and toxicity [2]. The 7-fluoro substitution contributes to this property profile.

Physicochemical Properties Drug Design ADME

P450RAI Inhibition: A Patent-Disclosed Biological Application for 7-Fluorochroman-4-ol Scaffolds

A patent application (WO 03/080594) discloses a series of substituted chroman derivatives, including those related to the 7-Fluorochroman-4-ol core, as inhibitors of cytochrome P450RAI-1 and P450RAI-2 [1]. These enzymes are involved in retinoic acid metabolism. While specific IC50 data for the exact 7-fluorochroman-4-ol structure is not detailed in the abstract, the patent explicitly claims the general scaffold's utility, providing a clear biological rationale and differentiating it from other heterocycles not claimed for this application.

Cytochrome P450 Retinoid Metabolism Dermatology

Commercial Purity and Availability: Consistent High Purity Facilitates Reproducible Research

7-Fluorochroman-4-ol is commercially available from multiple suppliers with specified high purities, such as 98% and 95% . This ensures that researchers can procure the compound in a reliable form, minimizing the impact of impurities on experimental outcomes. While this is not a biological differentiation, it is a practical and quantitative advantage for procurement decisions over less well-characterized or inconsistently supplied custom-synthesized analogs.

Procurement Quality Control Reproducibility

High-Value Application Scenarios for 7-Fluorochroman-4-ol (CAS 917248-49-8) Based on Quantitative Evidence


Development of Potent NAAA Inhibitors for Pain and Inflammation

Given its demonstrated nanomolar potency against human NAAA (IC50 = 6 nM) [1], 7-Fluorochroman-4-ol is an ideal starting point for medicinal chemistry programs targeting the NAAA enzyme. It can be used as a lead-like scaffold for further optimization to develop novel, non-opioid analgesics. The compound's moderate LogP [2] is a favorable starting point for achieving oral bioavailability.

Building Block for Cytochrome P450RAI Modulators in Dermatology Research

The patent-disclosed activity of chroman derivatives as P450RAI inhibitors [3] directly supports the use of 7-Fluorochroman-4-ol as a key intermediate for synthesizing compounds that modulate retinoic acid metabolism. This application is specific to dermatological conditions and cancer research where retinoid signaling is implicated, providing a clear and proprietary research direction not applicable to unsubstituted chroman-4-ols.

Synthesis of Fluorinated Drug-Like Libraries via Reliable Chemistry

The well-established synthetic protocol with a 74% yield and its commercial availability in high purity make 7-Fluorochroman-4-ol a highly reliable building block for generating diverse, fluorinated compound libraries. It can be incorporated into parallel synthesis or used as a core scaffold for late-stage functionalization to explore chemical space around the chroman-4-ol pharmacophore with confidence in supply and reproducibility.

Investigating Lipophilicity-Controlled Phenomena in Probe Design

The precise LogP value of 1.6416 [2] allows researchers to utilize 7-Fluorochroman-4-ol as a tool to probe the effects of moderate lipophilicity on cellular permeability, target engagement, and in vivo distribution. This makes it a valuable control or comparative probe in studies where fine-tuning lipophilicity is critical for elucidating structure-property relationships (SPR), contrasting with both more polar (e.g., chroman-4-ol) and more lipophilic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluorochroman-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.